molecular formula C9H14Li2N3O13P3 B12366028 Deoxycytidine triphosphate-15N3,d14 (dilithium)

Deoxycytidine triphosphate-15N3,d14 (dilithium)

Cat. No.: B12366028
M. Wt: 496.1 g/mol
InChI Key: JYCAZSFRQWDZGU-JTILZVMQSA-L
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Description

Deoxycytidine triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that is labeled with deuterium and nitrogen-15. This compound is used primarily in DNA synthesis and has applications in various fields such as real-time PCR, cDNA synthesis, and DNA sequencing .

Preparation Methods

The preparation of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the deoxycytidine triphosphate molecule. The synthetic routes and reaction conditions for this compound are not explicitly detailed in the available literature, but it generally involves the use of isotope-labeled precursors and specific reaction conditions to achieve the desired labeling .

Chemical Reactions Analysis

Deoxycytidine triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions typical of nucleoside triphosphates. These reactions include:

    Phosphorylation: The addition of phosphate groups to the molecule.

    Hydrolysis: The breakdown of the triphosphate group into monophosphate and diphosphate forms.

    Substitution: Reactions where one functional group is replaced by another.

Common reagents used in these reactions include enzymes such as DNA polymerases and nucleases, which facilitate the incorporation and breakdown of the triphosphate group. The major products formed from these reactions are typically the monophosphate and diphosphate derivatives of deoxycytidine .

Scientific Research Applications

Deoxycytidine triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Essential for DNA synthesis in various biological assays, including real-time PCR and cDNA synthesis.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic research and molecular biology.

    Industry: Employed in the production of isotope-labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The labeled isotopes (deuterium and nitrogen-15) allow for the tracking and quantification of the compound in various biological and chemical processes. The molecular targets include DNA polymerases, which incorporate the labeled nucleotides into the growing DNA strand, and nucleases, which can cleave the labeled DNA for further analysis .

Comparison with Similar Compounds

Deoxycytidine triphosphate-15N3,d14 (dilithium) is unique due to its specific isotope labeling. Similar compounds include:

    Deoxycytidine triphosphate-13C9,15N3 (dilithium): Labeled with carbon-13 and nitrogen-15.

    Deoxycytidine triphosphate-d14 (dilithium): Labeled with deuterium only.

    Deoxycytidine triphosphate-15N3 (dilithium): Labeled with nitrogen-15 only.

These similar compounds are used in similar applications but differ in their specific isotope labeling, which can affect their use in certain types of research and analysis .

Properties

Molecular Formula

C9H14Li2N3O13P3

Molecular Weight

496.1 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,10+1,11+1,12+1,13D;;/hD4

InChI Key

JYCAZSFRQWDZGU-JTILZVMQSA-L

Isomeric SMILES

[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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